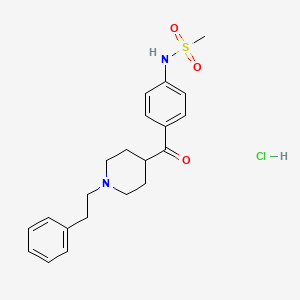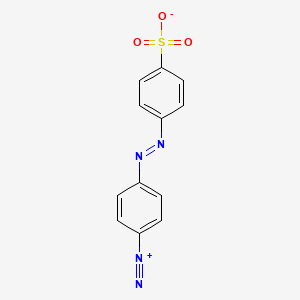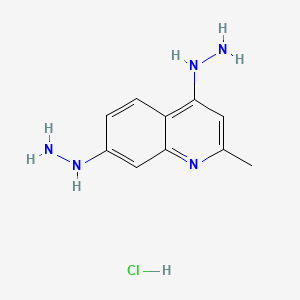
Quinaldine, 4,7-dihydrazino-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinaldine, 4,7-dihydrazino-, hydrochloride is a derivative of quinaldine, which is an organic compound with the formula CH₃C₉H₆N. Quinaldine itself is a methyl derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its bioactive properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinaldine derivatives, including Quinaldine, 4,7-dihydrazino-, hydrochloride, typically involves the Skraup synthesis or the Doebner-von Miller variation. These methods use aniline and aldehydes as starting materials. The Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid, while the Doebner-von Miller variation uses aniline and crotonaldehyde .
Industrial Production Methods
Industrial production of quinaldine derivatives often employs catalytic systems to enhance the efficiency and yield of the reactions. For example, heteropolyacids like phosphotungstic acid can be used as catalysts in the synthesis of quinoline derivatives . These methods are designed to be cost-effective and environmentally friendly, aligning with the principles of green chemistry.
化学反应分析
Types of Reactions
Quinaldine, 4,7-dihydrazino-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quinaldine derivatives can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinoline derivatives .
科学研究应用
Quinaldine, 4,7-dihydrazino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of antimalarial and antibacterial drugs.
作用机制
The mechanism of action of Quinaldine, 4,7-dihydrazino-, hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This compound can also interfere with cellular processes by binding to DNA and RNA, thereby inhibiting transcription and translation .
相似化合物的比较
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a similar structure to quinaldine.
Quinaldine: The parent compound of Quinaldine, 4,7-dihydrazino-, hydrochloride.
Tetrahydroquinoline: A reduced form of quinoline with similar bioactive properties.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazino groups make it particularly useful in the synthesis of complex heterocyclic compounds and in the study of enzyme inhibition .
属性
CAS 编号 |
93689-37-3 |
|---|---|
分子式 |
C10H14ClN5 |
分子量 |
239.70 g/mol |
IUPAC 名称 |
(4-hydrazinyl-2-methylquinolin-7-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H13N5.ClH/c1-6-4-10(15-12)8-3-2-7(14-11)5-9(8)13-6;/h2-5,14H,11-12H2,1H3,(H,13,15);1H |
InChI 键 |
AOVFKSMKQQCZEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CC(=CC2=N1)NN)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


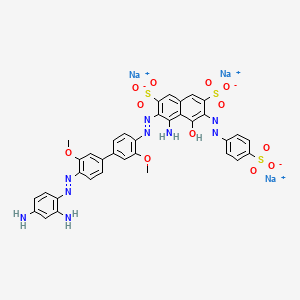
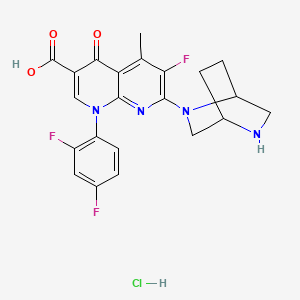

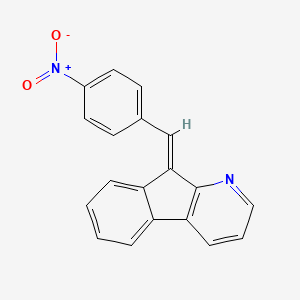
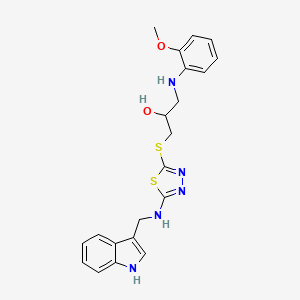
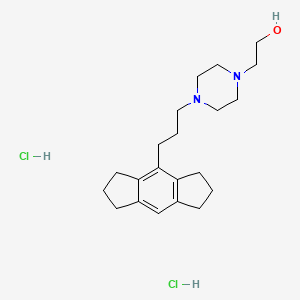
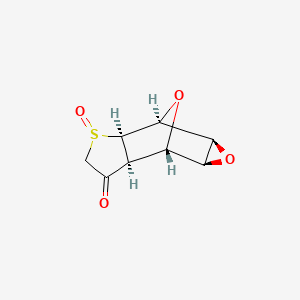

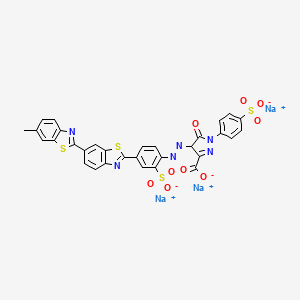
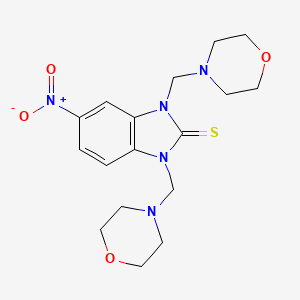
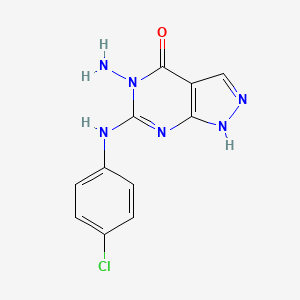
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)
